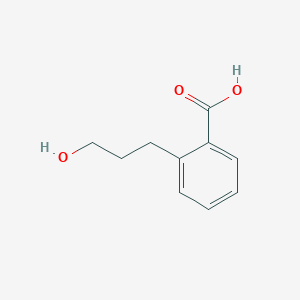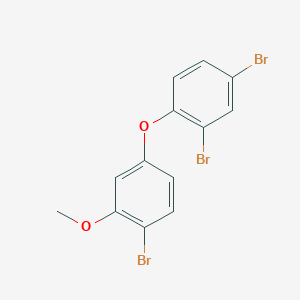![molecular formula C15H13Cl2NO4 B14690497 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 32861-87-3](/img/structure/B14690497.png)
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a nitro group, and an isopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4-dichlorobenzene to introduce the nitro group. This is followed by the substitution of the hydrogen atom at the para position with an isopropoxy group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like potassium carbonate for the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,4-dichloro-1-{4-amino-3-[(propan-2-yl)oxy]phenoxy}benzene .
科学的研究の応用
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and isopropoxy group can also influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in cellular pathways and biological effects .
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Lacks the isopropoxy group, making it less reactive in certain reactions.
2,4-Dichloronitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1,3-Dichloro-4-nitrobenzene: Another isomer with different reactivity and applications.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
特性
CAS番号 |
32861-87-3 |
|---|---|
分子式 |
C15H13Cl2NO4 |
分子量 |
342.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-1-nitro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9(2)21-15-8-11(4-5-13(15)18(19)20)22-14-6-3-10(16)7-12(14)17/h3-9H,1-2H3 |
InChIキー |
SHHBERVVLILJLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


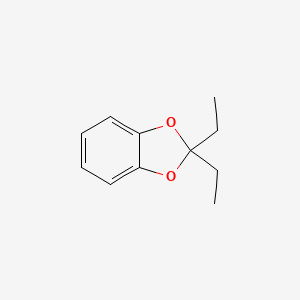
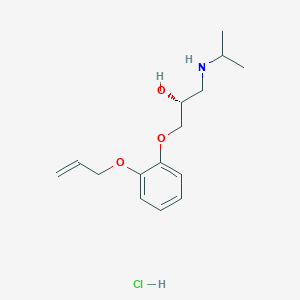
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
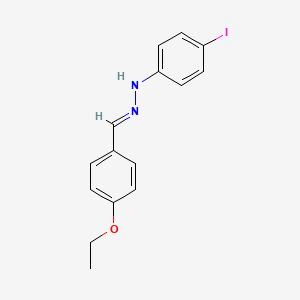
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
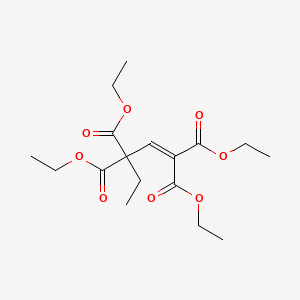
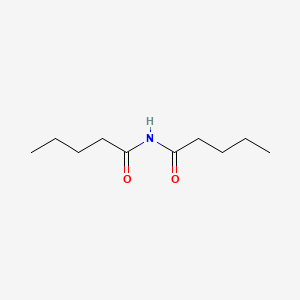
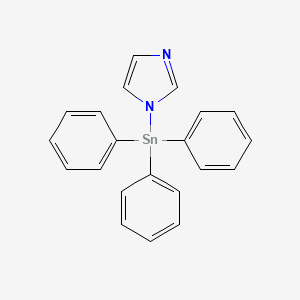
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
